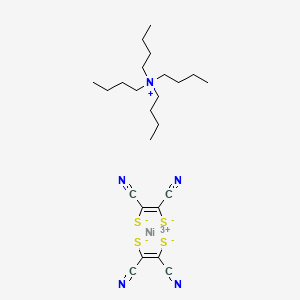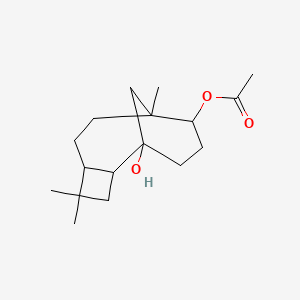![molecular formula C8H18Cl2N2 B1149202 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 1354911-18-4](/img/structure/B1149202.png)
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it an important tool for investigating the role of NMDA receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.
Mecanismo De Acción
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, this compound inhibits calcium influx into the cell, which is known to be involved in the induction of long-term potentiation (LTP) and long-term depression (LTD) in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of LTP and LTD in the hippocampus, which is important for learning and memory. This compound has also been shown to protect against NMDA receptor-mediated neurotoxicity in vitro and in vivo. In addition, this compound has been shown to block the development of tolerance to opioids, which is mediated by the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for investigating the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride in scientific research. One direction is the investigation of the role of NMDA receptors in pain and analgesia. This compound has been shown to block the development of tolerance to opioids, which suggests that it may have potential as an analgesic. Another direction is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective NMDA receptor antagonists based on the structure of this compound may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a highly potent and selective NMDA receptor antagonist that has been widely used in scientific research. It has been shown to be effective in blocking NMDA receptor-mediated neurotoxicity, inhibiting the induction of LTP and LTD, and blocking the development of tolerance to opioids. Although this compound has some limitations, it remains an important tool for investigating the role of NMDA receptors in various physiological and pathological processes. The future directions for the use of this compound in scientific research are promising and may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be synthesized by reacting 1,2,3,6-tetrahydropyridine with hydrazine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain this compound dihydrochloride salt.
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)

